molecular formula C13H10Cl2N2O2S B2960753 2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride CAS No. 27503-80-6

2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride

Cat. No.: B2960753
CAS No.: 27503-80-6
M. Wt: 329.2
InChI Key: GZTFFKPDBUXAKB-UHFFFAOYSA-N
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Description

2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride is a chemical compound with the CAS Number: 27503-80-6 . It has a molecular weight of 329.21 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of this compound involves the reaction of 2-phenyl-1H-benzoimidazole-5-sulfonic acid with thionyl chloride . The reaction is carried out in 1,4-dioxane for 0.5h under heating and reflux conditions . After the reaction, the solvent is removed by distillation to a final volume of 5 ml of dioxane still in the flask .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H9ClN2O2S.ClH/c14-19(17,18)10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9;/h1-8H,(H,15,16);1H . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical and Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the sources.

Scientific Research Applications

Synthesis of Heterocycles and Antimicrobial Activity

The synthesis and antimicrobial activity of new heterocycles based on 3-methyl 1-phenyl-5-benzene sulfonamido pyrazole, which involves the treatment with sulfonyl chloride derivatives, have been explored. This process leads to a variety of compounds with potential antimicrobial properties, highlighting the chemical versatility and biological relevance of sulfonyl chloride derivatives in creating pharmacologically active heterocyclic compounds (El‐Emary, Al-muaikel, & Moustafa, 2002).

Chlorosulfonation and Derivative Synthesis

Chlorosulfonation processes involving benzothiazole and its derivatives have been studied to obtain sulfonyl chlorides. These intermediates are further reacted with amines to produce a range of derivatives, underscoring the utility of sulfonyl chloride in synthetic organic chemistry and the development of compounds with varied chemical functionalities (Cremlyn et al., 1992).

Friedel-Crafts Sulfonylation

The use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as a catalyst and reaction medium for Friedel-Crafts sulfonylation of benzene and its derivatives with sulfonyl chloride has been demonstrated. This approach offers a green chemistry alternative, providing high yields under mild conditions and showcasing the application of sulfonyl chloride in environmentally friendly synthetic processes (Nara, Harjani, & Salunkhe, 2001).

Synthesis of Amino Acid Derivatives

Research into the creation of amino acid derivatives from 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride has highlighted the potential for developing novel compounds with biological significance. This work shows the application of sulfonyl chloride derivatives in the synthesis of bioactive molecules, potentially opening new avenues for drug discovery (Riabchenko et al., 2020).

Tubular J-aggregates and Spectroscopic Studies

The study of phenol-substituted thiacarbocyanine dyes, including their self-assembly into tubular J-aggregates in aqueous solutions, has been reported. This research offers insights into the structural and optical properties of dye aggregates, with implications for materials science and nanotechnology applications. The role of sulfonyl chloride derivatives in the synthesis of these dyes underlines their importance in the development of functional materials (Berlepsch & Böttcher, 2018).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements include H302, H314, and H335, suggesting that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

2-phenyl-3H-benzimidazole-5-sulfonyl chloride;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S.ClH/c14-19(17,18)10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9;/h1-8H,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTFFKPDBUXAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27503-80-6
Record name 2-phenyl-1H-1,3-benzodiazole-5-sulfonyl chloride hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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